Ethanol--oxomolybdenum (4/1)
Description
The compound "Ethanol–oxomolybdenum (4/1)" is a hybrid material hypothesized to involve a coordination structure where ethanol molecules interact with oxomolybdenum centers in a 4:1 stoichiometric ratio. Such hybrids typically form one-dimensional polymeric frameworks where oxo-bridged dioxomolybdenum(VI) units are interconnected by organic ligands. Ethanol’s role in such systems could involve acting as a solvent, co-ligand, or structural template, though further characterization is required to confirm its binding mode and stability.
Properties
CAS No. |
57249-27-1 |
|---|---|
Molecular Formula |
C8H24MoO5 |
Molecular Weight |
296.22 g/mol |
IUPAC Name |
ethanol;oxomolybdenum |
InChI |
InChI=1S/4C2H6O.Mo.O/c4*1-2-3;;/h4*3H,2H2,1H3;; |
InChI Key |
ORKXEZNYBXHJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.O=[Mo] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–oxomolybdenum (4/1) typically involves the reaction of molybdenum pentachloride with ethanol. The process can be summarized as follows:
- Dissolve molybdenum pentachloride in ethanol in a specific ratio.
- Add urea to the resulting solution.
- Perform annealing in two stages to obtain the desired compound .
Industrial Production Methods: While the laboratory synthesis of ethanol–oxomolybdenum (4/1) is well-documented, industrial production methods are less common. the principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Ethanol–oxomolybdenum (4/1) undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where ligands in the coordination sphere of molybdenum are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen.
Reduction: Common reagents include hydrogen gas and hydrazine.
Substitution: Reagents such as phosphines and amines are used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions may produce hydrocarbons .
Scientific Research Applications
Ethanol–oxomolybdenum (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism by which ethanol–oxomolybdenum (4/1) exerts its effects involves its ability to facilitate electron transfer reactions. The molybdenum center in the compound can undergo changes in oxidation state, allowing it to participate in redox reactions. This property is crucial for its catalytic activity
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
Oxomolybdenum hybrids vary significantly based on ligand choice. Key comparisons include:
Key Findings :
- Ligand Influence : 1,2,3-triazole hybrids exhibit superior catalytic activity due to stronger Mo–N bonding and optimal ligand geometry, enabling faster electron transfer during epoxidation .
- Structural Impact : 1D polymeric hybrids outperform 2D perovskite-like systems ([MoO₃(trz)₀.₅]) due to enhanced accessibility of active sites and reduced steric hindrance .
- Oxidant Dependency: TBHP induces higher yields in polymeric hybrids, while H₂O₂ dissolves Mo-based catalysts, limiting recyclability . Ethanol’s role in stabilizing or solubilizing such systems remains unexplored.
Reactivity and Solubility Profiles
- Triazole Hybrids : Fully soluble in H₂O₂, leading to homogeneous catalysis but poor reusability. TBHP promotes heterogeneous conditions, enabling catalyst recovery .
- Ethanol Systems: Ethanol’s polar protic nature may enhance MoO₃ dispersion in TBHP, though its weak coordination could reduce structural stability compared to triazoles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
